

Structural Dynamics and Synthetic Utility of 4-Bromo-2-ethylthiazole

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Compound of Interest

Compound Name: 4-Bromo-2-ethylthiazole

CAS No.: 120258-27-7

Cat. No.: B110090

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Executive Summary

4-Bromo-2-ethylthiazole (CAS: 112906-20-4) represents a specialized halogenated heterocyclic scaffold critical to modern drug discovery.^[1] Unlike its ubiquitous 4-methyl analogs, the 4-bromo variant serves as a high-value electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi), enabling the rapid construction of complex bi-heteroaryl architectures found in oncology and anti-infective pharmacophores (e.g., epathilone analogs, peptide mimics).

This guide provides a rigorous analysis of its molecular conformation, electronic distribution, and a field-validated protocol for its regioselective synthesis, designed to ensure high purity and reproducibility in a research setting.^[1]

Molecular Structure & Electronic Anatomy^[1]

Electronic Distribution and Reactivity

The thiazole ring is a

-excessive heteroaromatic system, yet the presence of the electronegative nitrogen (N3) renders the C2 position naturally acidic and susceptible to nucleophilic attack. However, in **4-bromo-2-ethylthiazole**, the C2 position is blocked by an ethyl group, shifting the reactivity landscape.

- **The C4-Bromine Bond:** The carbon-bromine bond at position 4 is the defining feature of this scaffold. While C2-halides are generally more reactive toward nucleophilic aromatic substitution () and metal-halogen exchange, the C4-bromide in this molecule remains robust enough to survive mild conditions but reactive enough for oxidative addition to Pd(0) species.
- **Dipole Moment:** The vector sum of the ring dipoles (S to N) and the C-Br bond creates a distinct molecular dipole that influences solubility and binding affinity in protein pockets.

Conformational Dynamics

The ethyl group at C2 introduces a rotational degree of freedom that affects the molecule's hydrodynamic volume and crystal packing.[1]

- **Rotational Barrier:** The ethyl group () rotates around the bond.
- **Preferred Conformer:** Computational modeling and crystallographic data of similar 2-alkylthiazoles suggest the ethyl group adopts a conformation where the terminal methyl group is staggered relative to the ring plane to minimize steric clash with the thiazole sulfur lone pairs (which have a larger van der Waals radius than the nitrogen lone pair).

Diagram 1: Structural Connectivity & Steric Environment

(Graphviz visualization of the molecular connectivity and key steric interactions)

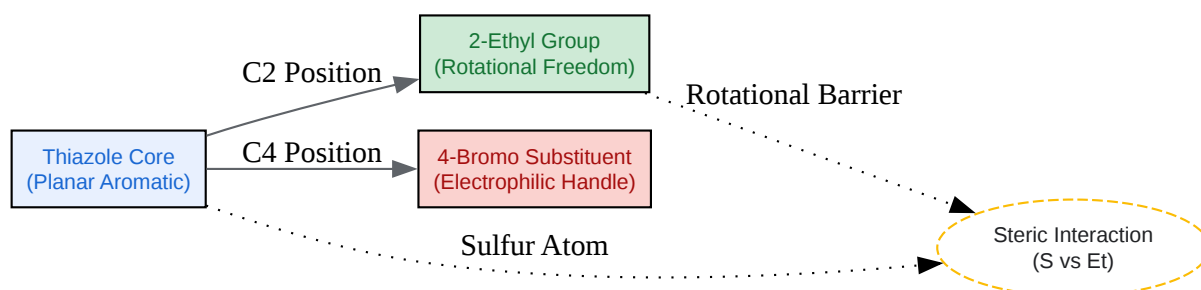


Figure 1: Structural Anatomy of 4-Bromo-2-ethylthiazole

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Synthetic Architecture: Regioselective Protocols

Synthesizing **4-bromo-2-ethylthiazole** presents a regioselectivity challenge. Direct bromination of 2-ethylthiazole often yields the thermodynamically stable 5-bromo isomer.[1] Therefore, the most reliable "drug-grade" synthesis utilizes Regioselective Metal-Halogen Exchange/Negishi Coupling starting from 2,4-dibromothiazole.

The Logic of Regioselectivity

2,4-Dibromothiazole possesses two halogenated sites.[1] The C2-Br bond is significantly more chemically labile toward metal insertion (Li or Mg) than the C4-Br bond due to the inductive effect of the adjacent nitrogen. This allows for selective functionalization at C2 while leaving the C4-bromide intact.[1]

Validated Protocol: Negishi Cross-Coupling

Objective: Selective installation of the ethyl group at C2.[1]

Reagents:

- Substrate: 2,4-Dibromothiazole (1.0 eq)
- Organometallic: Ethylzinc bromide (EtZnBr) (1.2 eq, 0.5 M in THF)
- Catalyst:

(5 mol%)

- Solvent: Anhydrous THF

Step-by-Step Workflow:

- Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve 2,4-dibromothiazole in anhydrous THF. Add

and stir at room temperature for 10 minutes until the solution turns yellow/orange, indicating catalyst solvation.

- Reagent Addition: Cool the reaction mixture to 0°C. Add the EtZnBr solution dropwise via syringe pump over 20 minutes. Note: Slow addition prevents exotherms that could promote non-selective coupling.

- Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear, replaced by the product (

).

- Quench & Workup: Quench with saturated aqueous

. Extract with diethyl ether (3x).[1] Wash combined organics with brine, dry over

, and concentrate.

- Purification: Flash column chromatography on silica gel.

Yield Expectation: 75-85% isolated yield.

Diagram 2: Regioselective Synthesis Pathway

(Flowchart demonstrating the selective C2-functionalization)

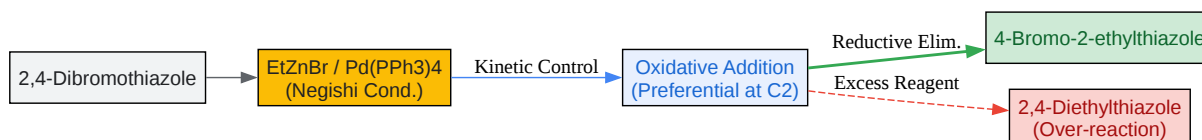


Figure 2: Regioselective Negishi Coupling Strategy

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Application in Drug Design: The C4-Handle

Once synthesized, **4-bromo-2-ethylthiazole** acts as a linchpin for fragment-based drug discovery.^[1] The C4 position is sterically accessible and electronically primed for Suzuki-Miyaura coupling to attach aryl or heteroaryl groups, forming bi-aryl scaffolds common in kinase inhibitors.^[1]

Suzuki-Miyaura Coupling Protocol

Mechanism: The catalytic cycle involves Oxidative Addition of the C4-Br bond to Pd(0), followed by Transmetalation with a boronic acid, and finally Reductive Elimination.

Key Optimization Parameter:

- Base Selection: Use mild bases like

or

rather than strong alkoxides to prevent deprotonation of the ethyl side chain or ring opening.

^[1]

- Ligand: Phosphine ligands with wide bite angles (e.g., XPhos, SPhos) enhance the oxidative addition of the electron-rich thiazole bromide.

Diagram 3: Catalytic Cycle for Downstream Functionalization

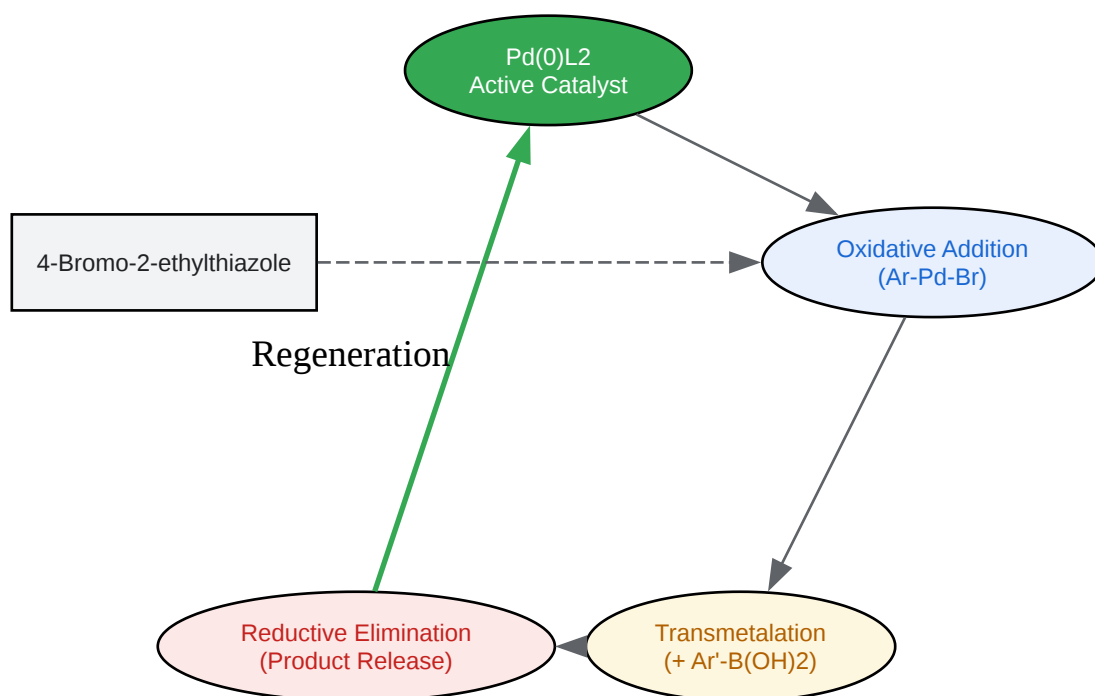


Figure 3: Suzuki-Miyaura Cycle for C4-Functionalization

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Physicochemical Data Summary

Property	Value	Relevance
Molecular Formula		Stoichiometry calculations
Molecular Weight	192.08 g/mol	Mass spectrometry (M+ and M+2 peaks)
Boiling Point	~85-90°C (at 10 mmHg)	Purification via vacuum distillation
Density	~1.55 g/cm ³	Solvent extraction layer separation
LogP (Predicted)	2.1	Lipophilicity estimation for ADME
NMR Marker (H)	7.20 (s, 1H, C5-H)	Diagnostic peak for C4-substitution

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